N-[2-(3-cyclopropyl-1,2,4-triazol-4-yl)ethyl]-4-ethylcyclohexane-1-carboxamide
Description
N-[2-(3-cyclopropyl-1,2,4-triazol-4-yl)ethyl]-4-ethylcyclohexane-1-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropyl group attached to a triazole ring, which is further connected to an ethyl group and a cyclohexane carboxamide moiety. The presence of the triazole ring is particularly significant as triazoles are known for their diverse biological activities and chemical versatility .
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-1,2,4-triazol-4-yl)ethyl]-4-ethylcyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O/c1-2-12-3-5-14(6-4-12)16(21)17-9-10-20-11-18-19-15(20)13-7-8-13/h11-14H,2-10H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDISWKPZCPTRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C(=O)NCCN2C=NN=C2C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-cyclopropyl-1,2,4-triazol-4-yl)ethyl]-4-ethylcyclohexane-1-carboxamide typically involves the formation of the triazole ring followed by the attachment of the cyclopropyl and ethyl groups. One common method is the [3+2] cycloaddition reaction between an azide and an alkyne to form the triazole ring . The cyclopropyl group can be introduced via cyclopropanation reactions, while the ethyl group can be added through alkylation reactions. The final step involves the formation of the carboxamide group through an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-cyclopropyl-1,2,4-triazol-4-yl)ethyl]-4-ethylcyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazole ring or the cyclopropyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
N-[2-(3-cyclopropyl-1,2,4-triazol-4-yl)ethyl]-4-ethylcyclohexane-1-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-(3-cyclopropyl-1,2,4-triazol-4-yl)ethyl]-4-ethylcyclohexane-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile pharmacophore. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets . The cyclopropyl and ethyl groups contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives such as:
- 1-(2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetyl)-4-hydroxypyrrolidine-2-carboxamide
- 1-(2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetyl)-4-hydroxy-N-methylpyrrolidine-2-carboxamide
Uniqueness
N-[2-(3-cyclopropyl-1,2,4-triazol-4-yl)ethyl]-4-ethylcyclohexane-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability, while the triazole ring provides a versatile platform for further functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
